REACTION_SMILES
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[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[Cl:8][CH2:9][C:10](=[O:11])[NH:12][c:13]1[c:14]([CH3:20])[cH:15][cH:16][cH:17][c:18]1[CH3:19].[H-:1].[Na+:2].[OH2:21].[nH:3]1[cH:4][n:5][cH:6][cH:7]1>>[n:3]1([CH2:9][C:10](=[O:11])[NH:12][c:13]2[c:14]([CH3:20])[cH:15][cH:16][cH:17][c:18]2[CH3:19])[cH:4][n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1NC(=O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(=O)Cn1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |